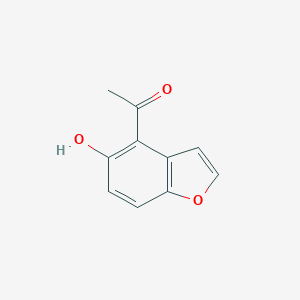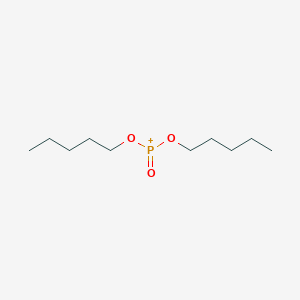
4-Pyridinecarboxamide, N-(5-((4-(dimethylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyridinecarboxamide, N-(5-((4-(dimethylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- is a chemical compound that has garnered significant attention in scientific research due to its potential applications in the fields of medicine, biochemistry, and biotechnology. This compound is commonly referred to as "compound X" in scientific literature.
Mechanism of Action
The mechanism of action of 4-Pyridinecarboxamide, N-(5-((4-(dimethylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- is not yet fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-Pyridinecarboxamide, N-(5-((4-(dimethylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- can have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-Pyridinecarboxamide, N-(5-((4-(dimethylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- in lab experiments is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of certain types of cancer cells, which could make it a useful tool in cancer research. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research involving 4-Pyridinecarboxamide, N-(5-((4-(dimethylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more research is needed to explore the potential side effects of this compound and its safety for use in humans.
Synthesis Methods
The synthesis of 4-Pyridinecarboxamide, N-(5-((4-(dimethylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- involves a multi-step process that requires the use of several reagents and catalysts. The most common method of synthesis involves the reaction of 2-mercapto-3-(2-pyridyl)quinoxaline with 4-dimethylaminobenzaldehyde in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Scientific Research Applications
4-Pyridinecarboxamide, N-(5-((4-(dimethylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- has potential applications in several areas of scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of certain types of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could make it a useful tool in the treatment of various inflammatory diseases.
properties
CAS RN |
1908-97-0 |
|---|---|
Product Name |
4-Pyridinecarboxamide, N-(5-((4-(dimethylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- |
Molecular Formula |
C18H16N4O2S2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16N4O2S2/c1-21(2)14-5-3-12(4-6-14)11-15-17(24)22(18(25)26-15)20-16(23)13-7-9-19-10-8-13/h3-11H,1-2H3,(H,20,23)/b15-11- |
InChI Key |
QXSMCHBIZWTKRF-PTNGSMBKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
synonyms |
N-[5-[[4-(Dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




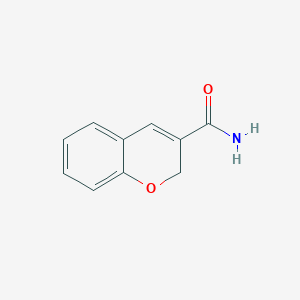
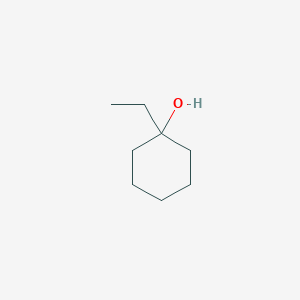
![1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-](/img/structure/B155963.png)
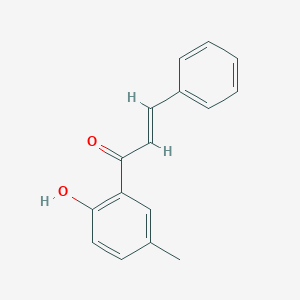

![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)


